molecular formula C18H20ClNO5S2 B2368459 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine CAS No. 1797317-33-9

3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine

Cat. No.: B2368459
CAS No.: 1797317-33-9
M. Wt: 429.93
InChI Key: JUAQJBFGZFPECM-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine is a chemical compound of interest in scientific research and development. Compounds featuring chlorophenylsulfonyl and phenoxyethylsulfonyl moieties are often explored in various chemical and pharmacological contexts, serving as key intermediates or scaffolds. Core Applications & Research Value: Chemical Synthesis: This compound is primarily used as a versatile synthetic intermediate or building block for constructing more complex molecules in medicinal chemistry and organic synthesis . Research Applications: Its potential applications span multiple research areas. Researchers may investigate its properties for use in developing novel compounds, with its structure suggesting possible utility in creating protease inhibitors or modulating biological pathways. Mechanism of Action: The specific biological or chemical mechanism of action is an active area of research. The dual sulfonyl groups typically contribute to high binding affinity to target proteins, such as enzymes or receptors, potentially leading to inhibitory effects. Further studies are required to fully elucidate its precise molecular targets and functional roles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2-phenoxyethylsulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S2/c19-15-6-8-17(9-7-15)27(23,24)18-10-11-20(14-18)26(21,22)13-12-25-16-4-2-1-3-5-16/h1-9,18H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAQJBFGZFPECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Pyrrolidine Nitrogen

Pyrrolidine is first protected at the nitrogen using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Procedure :

  • Pyrrolidine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Yield: >95% (Boc-pyrrolidine).

Introduction of 4-Chlorophenylsulfonyl Group at C3

The Boc-protected pyrrolidine undergoes sulfonylation at the 3-position via nucleophilic substitution.

Procedure :

  • Boc-pyrrolidine (1.0 equiv) is reacted with 4-chlorophenylsulfonyl chloride (1.5 equiv) in pyridine at 0°C→25°C for 12 hours.
  • Deprotection with HCl/EtOAc yields 3-((4-chlorophenyl)sulfonyl)pyrrolidine.
  • Characterization :
    • IR : 1312 cm⁻¹ (SO₂ asymmetric stretch), 1149 cm⁻¹ (SO₂ symmetric stretch).
    • ¹H NMR (DMSO-d₆) : δ 3.38–3.42 (t, 2H, SO₂-CH₂), 7.71–7.92 (m, 4H, Ar-H).

Sulfonylation of Nitrogen with 2-Phenoxyethylsulfonyl Chloride

The free amine is sulfonylated with 2-phenoxyethylsulfonyl chloride.

Procedure :

  • 3-((4-Chlorophenyl)sulfonyl)pyrrolidine (1.0 equiv) is stirred with 2-phenoxyethylsulfonyl chloride (1.2 equiv) in pyridine at 0°C→25°C for 6 hours.
  • Yield : 78% (after recrystallization from ethanol).
  • Characterization :
    • ESI-MS : m/z 467 [M+H]⁺.
    • ¹³C NMR : δ 119.8 (Ar-C), 154.2 (SO₂-C).

Synthetic Route 2: Direct Dual Sulfonylation

One-Pot Sulfonylation Strategy

Concurrent introduction of both sulfonyl groups is attempted under controlled stoichiometry.

Procedure :

  • Pyrrolidine (1.0 equiv) is treated with 4-chlorophenylsulfonyl chloride (1.0 equiv) and 2-phenoxyethylsulfonyl chloride (1.0 equiv) in pyridine at -10°C for 24 hours.
  • Yield : 42% (low due to competing reactions).

Optimization Insights

  • Temperature control (-10°C) minimizes over-sulfonylation.
  • Order of addition : Prioritizing 4-chlorophenylsulfonyl chloride improves C3 selectivity.

Synthetic Route 3: Thioether Oxidation Pathway

Thioether Intermediate Synthesis

A thioether analog is synthesized and oxidized to the sulfone.

Procedure :

  • 3-Mercaptopyrrolidine (1.0 equiv) is alkylated with 4-chlorophenylsulfonyl ethyl bromide (1.5 equiv) in DMF with K₂CO₃.
  • The resulting thioether is oxidized with m-chloroperbenzoic acid (mCPBA) to the sulfone.
  • Yield : 65% (two steps).

Nitrogen Sulfonylation

The nitrogen is functionalized as in Route 1.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 68% 42% 58%
Regioselectivity High Moderate High
Purification Complexity Moderate High Moderate
Scalability Excellent Limited Good

Key Observations :

  • Route 1 offers optimal balance of yield and selectivity, leveraging Boc protection to prevent side reactions.
  • Route 3’s oxidation step introduces scalability challenges due to stoichiometric oxidant use.

Mechanistic Insights and Side Reactions

Sulfonylation at C3

The reaction proceeds via nucleophilic attack of the pyrrolidine carbon (activated by electron-withdrawing groups) on the electrophilic sulfur of 4-chlorophenylsulfonyl chloride. Competing N-sulfonylation is mitigated by Boc protection.

Nitrogen Sulfonylation

The free amine reacts with 2-phenoxyethylsulfonyl chloride via a two-step mechanism:

  • Formation of a sulfonamide intermediate.
  • Rearrangement to the stable sulfonylpyrrolidine.

Analytical and Spectroscopic Validation

Infrared Spectroscopy

  • SO₂ Stretches : 1305–1317 cm⁻¹ (asymmetric), 1137–1154 cm⁻¹ (symmetric).
  • C-Cl Stretch : 750 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR : Distinct triplets for SO₂-CH₂ protons (δ 3.38–3.55) and aromatic multiplets (δ 7.45–7.96).
  • ¹³C NMR : Quaternary carbon adjacent to SO₂ at δ 58.9.

Mass Spectrometry

  • ESI-MS : Molecular ion peaks at m/z 467 [M+H]⁺ and 489 [M+Na]⁺.

Industrial and Environmental Considerations

Solvent Selection

  • Pyridine and DCM are effective but pose toxicity concerns. Alternatives like ethyl acetate or cyclopentyl methyl ether (CPME) are under investigation.

Waste Management

  • Sulfonyl chloride byproducts require neutralization with aqueous bicarbonate prior to disposal.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological membranes, affecting their properties.

Comparison with Similar Compounds

Structural Features and Substituents

Compound Name Substituents on Pyrrolidine Ring Key Functional Groups
3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine (Target) 3-(4-Chlorophenylsulfonyl), 1-(2-phenoxyethylsulfonyl) Dual sulfonyl, ether linkage
2-(4-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidine (31e) 2-(4-Chlorophenyl), 1-(4-nitrophenylsulfonyl) Nitro group, single sulfonyl
Trans-2-(4-chlorophenyl)-5-methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine (32e) 2-(4-Chlorophenyl), 5-methyl, 1-(4-nitrophenylsulfonyl) Nitro, methyl, single sulfonyl
2-[[(4-Chlorophenyl)sulfonyl]methyl]pyrrolidine hydrochloride 2-[(4-Chlorophenylsulfonyl)methyl] Single sulfonyl, methyl linker

Key Observations :

  • The target compound’s dual sulfonyl groups distinguish it from analogs like 31e and 32e, which have a single sulfonyl group paired with nitro or methyl substituents.
  • The 2-phenoxyethylsulfonyl group introduces an ether linkage, enhancing hydrophilicity compared to purely aromatic substituents (e.g., 4-nitrophenyl in 31e).

Key Observations :

  • The target compound’s synthesis likely requires multiple sulfonylation steps , increasing complexity compared to single-step sulfonylations in analogs like 31e.
  • Grignard-based methods (for 31e) highlight divergent strategies for introducing aryl groups .

Key Observations :

  • The target compound’s dual sulfonyl groups may enhance binding to enzymes like acetylcholinesterase (AChE), as seen in oxadiazole derivatives .
  • Unlike quinolones with antibacterial activity , the target’s lack of a fluoroquinolone core suggests divergent mechanisms.

Physicochemical Properties

  • Polarity : The target’s dual sulfonyl groups and ether linkage likely increase hydrophilicity compared to 31e (nitro group) and 32e (methyl group).
  • Stability : Sulfonyl groups improve metabolic stability over sulfanyl analogs (e.g., ), which are prone to oxidation .
  • Solubility: The phenoxyethyl group may enhance solubility in organic solvents compared to purely aromatic sulfonamides.

Biological Activity

The compound 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}ClN1_{1}O4_{4}S2_{2}
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for various pharmacological effects. Key areas of activity include:

  • Antibacterial Activity
    • The compound exhibits moderate to strong antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .
    • In a study evaluating related sulfonamide derivatives, compounds with similar structures demonstrated significant inhibition against common bacterial pathogens .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It showed strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .
    • The IC50 values for enzyme inhibition were reported to be low, indicating high potency .
  • Cancer Chemotherapy
    • Research indicates that compounds with a similar structural framework have been investigated for their potential in cancer treatment by inhibiting the Murine Double Minute 2 (MDM2) protein, which plays a role in tumor growth regulation .
  • Hypoglycemic and Diuretic Effects
    • Some studies suggest that sulfonamide derivatives can exhibit hypoglycemic effects, making them candidates for diabetes management .
    • Diuretic properties have also been noted, enhancing their therapeutic profile in managing fluid retention and hypertension .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Activity Evaluation
    • A series of piperidine derivatives were synthesized and evaluated for biological activity. Among these, compounds bearing the sulfonamide moiety showed promising results in both antibacterial and enzyme inhibition assays .
    • For instance, one study reported that specific derivatives exhibited IC50 values as low as 0.63 µM against AChE, highlighting their potential as therapeutic agents .
  • In Silico Studies
    • Molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in disease pathways. Such studies provide insights into the mechanisms of action and help guide further development .

Data Tables

Biological ActivityObserved EffectReference
Antibacterial ActivityModerate to strong against S. typhi, B. subtilis
AChE InhibitionIC50 = 0.63 µM
Urease InhibitionStrong inhibitory activity
Hypoglycemic ActivityPotential for diabetes management
Diuretic ActivityEnhanced fluid regulation

Q & A

Q. What role does this compound play in materials science beyond pharmacology?

  • Polymer crosslinking : The sulfonyl groups act as hydrogen-bond acceptors, enhancing mechanical properties in sulfonated polyimides.
  • Surface modification : Functionalize nanoparticles via sulfonamide linkages for targeted drug delivery .

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